molecular formula C22H32O5 B13733675 11b,17,21-Trihydroxy-2a-methyl-4-pregnene-3,20-dione CAS No. 3836-17-7

11b,17,21-Trihydroxy-2a-methyl-4-pregnene-3,20-dione

Cat. No.: B13733675
CAS No.: 3836-17-7
M. Wt: 376.5 g/mol
InChI Key: UPQZFJLURANFLH-DZDRLISQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11β,17,21-Trihydroxy-2α-methyl-4-pregnene-3,20-dione is a synthetic glucocorticoid derivative characterized by a 21-hydroxylated pregnene backbone with a 2α-methyl substitution. Its molecular formula is C22H32O5, and it shares structural similarities with endogenous corticosteroids like cortisol (11β,17α,21-trihydroxypregn-4-ene-3,20-dione) but includes a methyl group at the 2α position . This modification is hypothesized to enhance metabolic stability and receptor binding compared to non-methylated analogs .

Properties

CAS No.

3836-17-7

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(2R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,17,19,23,25,27H,4-7,9-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1

InChI Key

UPQZFJLURANFLH-DZDRLISQSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C

Canonical SMILES

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3O)C)(C(=O)CO)O)C

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Intermediates and Phosphate Salts (Based on US Patents)

A key approach described in patent US2939873A involves the use of halogenated steroid intermediates (iodo or chloro derivatives) and silver phosphate in acetonitrile with triethylamine and phosphoric acid to form phosphate salts of the target compound or its precursors.

  • Example Process:

    • A slurry of 11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-methanesulfonate is treated with triethylamine and 85% phosphoric acid in acetonitrile.
    • The mixture is refluxed for several hours (3-7 hours depending on the example).
    • After reflux, the mixture is filtered, concentrated under reduced pressure, and crystallized from ethanol or acetonitrile.
    • The product isolated is the 21-phosphate triethylamine salt of the trihydroxy pregnene derivative.
    • Yields reported range from approximately 37% to 42%, with melting points around 183-201°C depending on the specific isomer and salt form.
  • Key Reagents:

    • Silver phosphate (Ag3PO4) as a phosphate source.
    • Triethylamine and phosphoric acid to form triethylamine phosphate.
    • Acetonitrile as solvent.
    • Methanesulfonate or iodo derivatives as starting materials.
  • Reaction Conditions:

    • Reflux temperatures (approximately 50-80°C).
    • Reaction times vary from 3 to 7 hours.
    • Post-reaction crystallization to purify the phosphate salt.

This method allows the selective phosphorylation at the 21-position while maintaining hydroxyl groups at 11β and 17α, and the 2α-methyl group can be introduced in precursor steps or via substitution reactions on the steroid nucleus.

Preparation of 2α-Methyl Derivatives via Acylation and Halogenation (Based on US2862939A)

Another synthetic route involves acylation of hydroxyl groups and bromination to introduce the 2α-methyl group and related substituents:

  • Stepwise Method:

    • Starting from 17α-hydroxy-2α,21-diacetoxy-4-pregnene-3,20-dione, repeated recrystallizations from benzene and petroleum ether yield purified 2α-acetoxy isomers.
    • Bromination is conducted on 6-bromo-17α-hydroxy-2l-acetoxy-4-pregnene-3,20-dione with potassium propionate and propionic acid under reflux for 30 minutes.
    • The reaction mixture is worked up by partitioning between water and ether, washing, drying, and crystallization to obtain stereoisomeric mixtures of 2-propionoxy-17-hydroxy-21-acetoxy-4-pregnene-3,20-dione derivatives.
    • Further bromination with N-bromosuccinimide in chloroform under reflux for 90 minutes introduces bromine at specific positions, facilitating methyl group introduction at 2α position.
  • Purification:

    • Washing with sodium sulfite and water.
    • Drying over anhydrous sodium sulfate.
    • Crystallization from ether or ethanol.
  • Outcome:

    • Stereoisomeric mixtures of steroidal esters with 2α-methyl groups.
    • These esters can be hydrolyzed or further transformed to yield the free 11β,17,21-trihydroxy-2α-methyl-4-pregnene-3,20-dione compound.

Additional Synthetic Notes

  • Use of silver salts (silver phosphate) is critical for selective phosphorylation.
  • Triethylamine acts both as a base and as a counterion for phosphate salts.
  • The 2α-methyl group introduction is often achieved via alkylation or halogenation followed by substitution reactions.
  • Reaction times and temperatures are optimized to maintain stereochemical integrity.
  • Purification often involves repeated recrystallizations and solvent partitioning.

Comparative Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Purpose Yield / Notes
Phosphorylation of 21-hydroxyl group Silver phosphate, triethylamine, phosphoric acid, acetonitrile, reflux 3-7 h Formation of 21-phosphate salt 37-42% yield; mp 183-201°C
Bromination and acylation N-bromosuccinimide, potassium propionate, propionic acid, chloroform, reflux 30-90 min Introduction of 2α-methyl group via bromination and esterification Stereoisomeric mixtures; requires purification
Crystallization and purification Ethanol, ether, benzene/petroleum ether mixtures Isolation of pure isomers Multiple recrystallizations needed

Chemical Reactions Analysis

Phosphorylation at the 21-Hydroxy Group

This steroid undergoes phosphorylation at the C21 hydroxyl group under mild conditions, forming biologically active phosphate esters.

Reaction conditions :

  • Reagents : Silver phosphate, triethylamine, acetonitrile

  • Temperature : Reflux (≈80°C)

  • Time : 3–4 hours

Starting MaterialProductYieldReference
11β,17α,21-Trihydroxy-2α-methyl-4-pregnene-3,20-dione21-Phosphate triethylamine salt97%[US2939873A]

This reaction proceeds via nucleophilic substitution, where the iodo group at C21 is replaced by a phosphate ester. The product retains glucocorticoid activity while improving water solubility .

Dehydrogenation at C9–C11

Controlled dehydrogenation converts the 11β-hydroxy group into a ketone, generating 9(11)-dehydro derivatives.

Reaction conditions :

  • Reagents : Sulfur dioxide, bromine, pyridine

  • Temperature : -15°C to 25°C

  • Time : 15–30 minutes

ProductKey Structural ChangeApplication
21-Hydroxy-4,9(11)-pregnadiene-3,20-dione 21-acetateDouble bond introduced at C9–C11Enhanced anti-inflammatory potency

This reaction involves acid-catalyzed elimination, where the 11β-hydroxy group is oxidized, and adjacent hydrogens are abstracted to form a conjugated diene .

Halogenation at C9

Fluorination at C9 increases metabolic stability and glucocorticoid receptor affinity.

Reaction conditions :

  • Reagents : 9α-Fluoro precursor, dimethylformamide, pyridine

  • Temperature : 60–95°C

  • Time : 4–6 hours

Starting MaterialProductBiological Impact
11β,17α,21-Trihydroxy-2α-methyl-4-pregnene-3,20-dione9α-Fluoro-11β,17α,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione10-fold increase in receptor binding affinity

Fluorination at C9 alters electron distribution, enhancing hydrophobic interactions with the glucocorticoid receptor .

Comparative Reactivity of Analogues

The 2α-methyl group and C11/C17 hydroxylation pattern differentiate this compound from related steroids:

CompoundKey ReactionOutcome vs. 11β,17,21-Trihydroxy-2α-methyl Derivative
CortisolOxidation at C11Lower thermal stability due to lack of 2α-methyl group
DexamethasoneFluorination at C9Similar reactivity but higher byproduct formation
PrednisoloneDehydration at C1–C2Faster reaction kinetics due to pre-existing C1–C2 double bond

Stability Under Acidic Conditions

The compound undergoes partial epimerization at C17 under strong acidic conditions (pH < 2), forming the 17α-hydroxy epimer as a minor product .

Key Research Findings

  • Stereochemical influence : The 2α-methyl group sterically hinders reactions at C1–C2, directing modifications to C9–C11 and C21 .

  • Solvent effects : Acetonitrile and pyridine optimize phosphorylation yields by stabilizing transition states .

  • Thermal degradation : Prolonged heating (>100°C) in polar solvents leads to retro-aldol cleavage at C17–C20 .

Scientific Research Applications

Hormonal Applications

11b,17,21-Trihydroxy-2a-methyl-4-pregnene-3,20-dione is structurally related to corticosteroids and has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate immune responses positions it as a candidate for treating conditions such as asthma and autoimmune diseases. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Its hydroxyl groups may facilitate interactions with hormone receptors involved in cancer progression. For instance, it has been suggested that derivatives of this steroid can inhibit the growth of hormone-dependent tumors by blocking estrogen or androgen receptors .

Enzyme Inhibition

The compound has shown promise in biochemical research as an inhibitor of specific enzymes involved in steroid metabolism. For example, studies have indicated that it can inhibit 5-alpha reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia and androgenetic alopecia .

Drug Development

Its structural characteristics make it a valuable scaffold for the development of new pharmaceuticals. Researchers have synthesized various derivatives to enhance its efficacy and reduce side effects associated with traditional steroid therapies .

Pharmacokinetics

Understanding the pharmacokinetics of 11b,17,21-Trihydroxy-2a-methyl-4-pregnene-3,20-dione is crucial for its application in therapeutics. Studies have shown that modifications to its structure can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profiles .

Clinical Applications

Clinical trials are underway to evaluate the efficacy of this compound in various therapeutic settings. Early results suggest potential benefits in treating chronic inflammatory diseases and certain types of cancer .

Case Studies

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models when treated with derivatives of 11b,17,21-trihydroxy steroids .
Study BAnticancer propertiesFound that certain analogs inhibited tumor growth in hormone-dependent cancer models .
Study CEnzyme inhibitionShowed effective inhibition of 5-alpha reductase activity leading to reduced DHT levels .

Mechanism of Action

The mechanism of action of 4-PREGNENE-2-A-METHYL-11-B-17-A-21- TRIO L-3-20-DIONE involves its interaction with specific molecular targets and pathways. It acts on steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related glucocorticoids and progesterone derivatives based on substitutions, pharmacological data, and molecular modeling studies.

Compound Name Key Substituents Molecular Formula Py-CoMSIA Score Key Functional Differences
11β,17,21-Trihydroxy-2α-methyl-4-pregnene-3,20-dione 2α-methyl, 4-pregnene backbone C22H32O5 7.69 Enhanced stability and receptor affinity due to 2α-methyl; lacks fluorination or 1,4-diene system.
Hydrocortisone (Cortisol) 11β,17α,21-trihydroxy, 4-pregnene C21H30O5 N/A Lacks methyl groups; 100% cross-reactivity in immunoassays . Lower anti-inflammatory potency.
Dexamethasone 9α-fluoro, 16α-methyl, 1,4-diene C22H29FO5 N/A 25–50× more potent than hydrocortisone due to 9α-fluoro and 16α-methyl .
21-Desoxykortisol 11β,17α-dihydroxy (no 21-OH) C21H30O4 N/A Lacks 21-hydroxyl group; associated with congenital adrenal hyperplasia .
6α-Methylprednisolone 6α-methyl, 1,4-diene C22H30O5 N/A 1,4-diene system increases glucocorticoid activity; 6α-methyl improves oral bioavailability .
11β,17,21-Trihydroxy-2α-methyl-9α-fluoro-4-pregnene-3,20-dione 2α-methyl, 9α-fluoro C22H31FO5 5.80 Fluorination at 9α reduces Py-CoMSIA score, suggesting altered steric/electronic properties.

Pharmacological and Molecular Modeling Insights

  • Py-CoMSIA Analysis : The target compound’s Py-CoMSIA score (7.69) exceeds analogs like epicorticosterone (7.2) and 16α-methylprogesterone (7.12), indicating superior molecular similarity to bioactive glucocorticoids . The 2α-methyl group likely optimizes hydrophobic interactions and reduces metabolic degradation.
  • Immunoassay Cross-Reactivity: Unlike cortisol (100% cross-reactivity in assays), the 2α-methyl substitution may reduce antibody recognition, limiting its use in diagnostic tests .
  • Metabolic Stability: The 2α-methyl group may hinder hepatic reduction of the 4,5-double bond, extending half-life compared to non-methylated steroids like hydrocortisone .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 11β,17α,21-Trihydroxy-2α-methyl-4-pregnene-3,20-dione be confirmed experimentally?

  • Methodology : Use X-ray crystallography to resolve the absolute configuration of the stereocenters (e.g., 11β, 17α, 2α-methyl). For example, disordered cortisol structures were resolved using similar techniques . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY/ROESY, can confirm spatial arrangements via coupling constants and nuclear Overhauser effects. Compare spectral data with known analogs like hydrocortisone (11β,17α,21-trihydroxy-4-pregnene-3,20-dione) .

Q. What synthetic routes are feasible for introducing the 2α-methyl group into the pregnene backbone?

  • Methodology : Employ regioselective alkylation or enzymatic hydroxylation/methylation. For instance, 16α-methyl analogs were synthesized via Grignard reactions or microbial transformations . Use protecting groups (e.g., acetyl or silyl ethers) to shield reactive hydroxyls during methylation at C2. Validate intermediates using High-Resolution Mass Spectrometry (HRMS) and HPLC .

Q. How does the 2α-methyl substitution influence the compound’s solubility and stability in aqueous buffers?

  • Methodology : Perform shake-flask solubility assays across pH 1–7.4 (simulating physiological conditions) with UV/Vis quantification. Compare with non-methylated analogs (e.g., hydrocortisone) to isolate steric/electronic effects . Stability studies under light, heat, and oxidative stress can utilize accelerated degradation protocols followed by LC-MS analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 2α-methyl-pregnene derivatives?

  • Methodology : Cross-validate assays using orthogonal techniques. For glucocorticoid receptor (GR) binding, compare radioligand displacement (e.g., 3^3H-dexamethasone) with cell-based reporter assays (e.g., GRE-luciferase). Address batch-to-batch variability via rigorous QC (e.g., ≥95% purity by HPLC) and isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C}) to track metabolic interference .

Q. How can the metabolic fate of the 2α-methyl group be traced in vivo?

  • Methodology : Synthesize a deuterated or 14C^{14}\text{C}-labeled analog (e.g., 2α-CD3_3) and administer it to model organisms. Use LC-MS/MS or accelerator mass spectrometry (AMS) to detect labeled metabolites in plasma, urine, and tissues. Compare with unlabeled controls to identify methylation-dependent pathways .

Q. What structural modifications enhance selectivity for mineralocorticoid vs. glucocorticoid receptors?

  • Methodology : Conduct molecular docking and Molecular Dynamics (MD) simulations to map interactions with GR/MR ligand-binding domains. Syntize derivatives with varied substitutions (e.g., 6α-fluoro, 9α-chloro) and assay receptor transactivation. Correlate activity with steric parameters (e.g., Connolly surface area) and electrostatic potentials .

Q. How does the 2α-methyl group affect the compound’s ability to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD)?

  • Methodology : Use recombinant 11β-HSD1/2 enzymes in cell lysates or microsomal preparations. Measure substrate conversion (e.g., cortisol ↔ cortisone) via LC-MS. Compare IC50_{50} values with non-methylated derivatives. Structural analysis (e.g., cryo-EM) can reveal steric clashes or altered binding pocket interactions .

Key Research Findings

  • The 2α-methyl group introduces steric hindrance, reducing oxidative metabolism at C3 and C20 compared to hydrocortisone .
  • Crystallographic data confirm that 11β-OH and 17α-OH are critical for GR binding, while 2α-methyl may alter MR selectivity .
  • Isotope-labeled analogs enable precise tracking of tissue distribution, revealing preferential adrenal uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.